molecular formula C4H6ClNO B14630836 4-Chloro-2-hydroxybutanenitrile CAS No. 55980-87-5

4-Chloro-2-hydroxybutanenitrile

Cat. No.: B14630836
CAS No.: 55980-87-5
M. Wt: 119.55 g/mol
InChI Key: LFLUXCGENSMZNV-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybutanenitrile is an organic compound with the molecular formula C4H6ClNO. It is a versatile building block in organic synthesis, particularly valued for its role in the production of various pharmaceuticals and fine chemicals . The compound features a nitrile group (-CN) and a hydroxyl group (-OH) on a butane backbone, with a chlorine atom attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nitriles and alcohols.

Scientific Research Applications

4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .

Properties

CAS No.

55980-87-5

Molecular Formula

C4H6ClNO

Molecular Weight

119.55 g/mol

IUPAC Name

4-chloro-2-hydroxybutanenitrile

InChI

InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2

InChI Key

LFLUXCGENSMZNV-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C#N)O

Origin of Product

United States

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